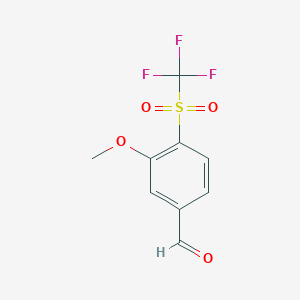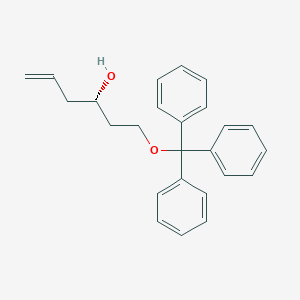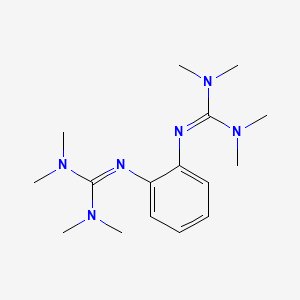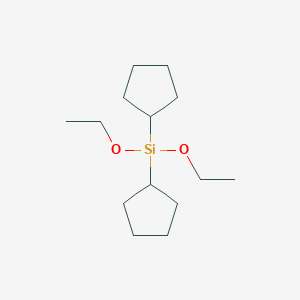![molecular formula C11H17IO2 B12569071 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane CAS No. 185130-47-6](/img/structure/B12569071.png)
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane is a chemical compound with the molecular formula C10H15IO2 It is known for its unique structure, which includes an iodo group and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane typically involves the reaction of 5-iodo-2-methylpent-4-yn-2-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodo group, forming a deiodinated product.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Deiodinated products and corresponding alcohols.
Substitution: Products with new functional groups replacing the iodo group.
Aplicaciones Científicas De Investigación
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane involves its interaction with molecular targets and pathways. The iodo group and oxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Bromo-2-methylpent-4-yn-2-yl)oxy]oxane
- 2-[(5-Chloro-2-methylpent-4-yn-2-yl)oxy]oxane
- 2-[(5-Fluoro-2-methylpent-4-yn-2-yl)oxy]oxane
Uniqueness
2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group enhances the compound’s ability to undergo specific reactions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
185130-47-6 |
|---|---|
Fórmula molecular |
C11H17IO2 |
Peso molecular |
308.16 g/mol |
Nombre IUPAC |
2-(5-iodo-2-methylpent-4-yn-2-yl)oxyoxane |
InChI |
InChI=1S/C11H17IO2/c1-11(2,7-5-8-12)14-10-6-3-4-9-13-10/h10H,3-4,6-7,9H2,1-2H3 |
Clave InChI |
QTEXONRNODECRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC#CI)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)

![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)

![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)

![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
